3-(4-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide
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Overview
Description
3-(4-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzofuran core, which is a fused ring system consisting of a benzene ring fused to a furan ring. The presence of the 4-methyl-3-nitrobenzamido group adds to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
C–H Arylation: The benzofuran core is functionalized at the C3 position using palladium-catalyzed C–H arylation. This step introduces the aryl group onto the benzofuran scaffold.
Transamidation: The arylated benzofuran undergoes a transamidation reaction to introduce the 4-methyl-3-nitrobenzamido group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields the corresponding amino derivative.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Benzofuran derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound may be investigated for similar activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(4-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methoxsalen: Used against psoriasis and eczema.
Amiodarone: An antiarrhythmic medication.
Vilazodone: An antidepressant.
Uniqueness
3-(4-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other benzofuran derivatives. The presence of the nitro group and the benzamido moiety adds to its potential for diverse chemical reactivity and biological interactions .
Properties
IUPAC Name |
3-[(4-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c1-9-6-7-10(8-12(9)20(23)24)17(22)19-14-11-4-2-3-5-13(11)25-15(14)16(18)21/h2-8H,1H3,(H2,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNDXVSPSDPJTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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